molecular formula C12H14O3 B6202333 3-methoxy-3-phenylcyclobutane-1-carboxylic acid CAS No. 1780758-93-1

3-methoxy-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B6202333
CAS No.: 1780758-93-1
M. Wt: 206.2
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Description

3-methoxy-3-phenylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is a cyclobutane derivative with a methoxy group and a phenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylcyclobutanone with methanol in the presence of an acid catalyst to introduce the methoxy group. The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

3-methoxy-3-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-methoxy-3-phenylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methoxy and phenyl groups can participate in various binding interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-phenylcyclobutanecarboxylic acid: Lacks the methoxy group, making it less versatile in certain reactions.

    3-methoxycyclobutanecarboxylic acid: Lacks the phenyl group, affecting its binding interactions and reactivity.

Uniqueness

3-methoxy-3-phenylcyclobutane-1-carboxylic acid is unique due to the presence of both methoxy and phenyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds.

Properties

CAS No.

1780758-93-1

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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